

Application Note: Stereoselective Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives

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Compound of Interest

Compound Name:	7-Oxa-2-azatricyclo[4.3.0.0-2,5~]nonane
CAS No.:	130033-02-2
Cat. No.:	B589076

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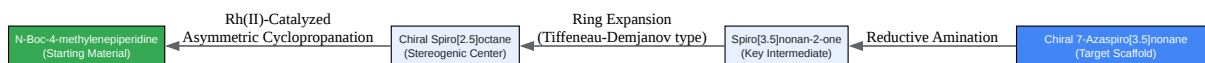
Abstract & Significance

The 7-azaspiro[3.5]nonane scaffold represents a critical "Escape from Flatland" motif in medicinal chemistry.^[2] Unlike planar aromatic systems, this spirocyclic architecture offers a rigid, three-dimensional vector that improves solubility, metabolic stability, and target selectivity. It serves as a superior bioisostere for piperidine and morpholine rings, particularly in the development of GPR119 agonists for Type 2 Diabetes and inhibitors of SARS-CoV-2 3CL protease.

This guide details a stereoselective catalytic protocol utilizing Rhodium(II) carbenoid chemistry to establish the quaternary spiro-center, followed by a regioselective ring expansion. This method avoids the yield losses associated with classical resolution of racemates.

Retrosynthetic Analysis

The strategic disconnection relies on transforming a readily available 4-methylenepiperidine precursor into a strained spiro[2.5]octane intermediate, which serves as the chiral seed for the final 4-membered ring expansion.



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Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Protocol A: Rhodium-Catalyzed Asymmetric Synthesis (Primary Method)

Objective: Enantioselective construction of the spiro quaternary center. Mechanism: Rh(II)-catalyzed decomposition of diazoacetate generates a metal-carbene species that undergoes face-selective addition to the exocyclic alkene.

Phase 1: Asymmetric Cyclopropanation

Reagents:

- Substrate: N-Boc-4-methylenepiperidine (1.0 equiv)
- Reagent: Ethyl diazoacetate (EDA) (1.2 equiv)[1]
- Catalyst: $\text{Rh}_2(\text{S-PTAD})_4$ (Tetrakis[(S)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)) (0.5 mol%)
- Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Protocol:

- **Catalyst Loading:** In a flame-dried Schlenk flask under Argon, dissolve N-Boc-4-methylenepiperidine (10 mmol) and $\text{Rh}_2(\text{S-PTAD})_4$ (0.05 mmol) in anhydrous DCM (50 mL).
- **Controlled Addition:** Cool the solution to 0°C. Using a syringe pump, add a solution of Ethyl diazoacetate (12 mmol in 10 mL DCM) dropwise over 4 hours.

- Expert Insight: Slow addition is critical to minimize EDA dimerization (fumarate/maleate formation) and maximize carbene transfer to the alkene.
- Reaction Monitoring: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product (spiro[2.5]octane ester) typically appears at $R_f \sim 0.5$.
- Work-up: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexanes) to isolate the chiral ethyl N-Boc-spiro[2.5]octane-1-carboxylate.
 - Expected Yield: 75-85%
 - Enantiomeric Excess (ee): >90% (Determine via Chiral SFC, see Section 5).

Phase 2: Ring Expansion to 7-Azaspiro[3.5]nonane

Objective: Convert the 3-membered spiro-ring into the 4-membered spiro-ring.

Step-by-Step Protocol:

- Reduction: Dissolve the spiro-ester (from Phase 1) in THF at 0°C. Add LiAlH₄ (2.0 equiv) portion-wise. Stir 2h. Quench via Fieser method. Isolate the spiro-alcohol.
- Activation: Dissolve the alcohol in Pyridine/DCM. Add Tosyl Chloride (TsCl, 1.2 equiv) to form the tosylate.
- Expansion (Solvolysis): Dissolve the tosylate in a mixture of Acetone/Water (1:1) with CaCO₃ (2.0 equiv).^[2] Heat to reflux for 6 hours.
 - Mechanism:^{[3][4][5][6]} The cyclopropylcarbinyl cation undergoes rearrangement to the cyclobutyl cation (homoallyl rearrangement), which is trapped by water to form the cyclobutanol or elimination to the alkene. Oxidation of the resulting alcohol (e.g., Swern or Dess-Martin) yields the N-Boc-7-azaspiro[3.5]nonan-2-one.

Protocol B: Classical Resolution (Alternative)

For labs without access to chiral Rh-catalysts, this robust route produces the racemate which is then resolved.

Reaction Workflow:

- Condensation: N-Boc-4-piperidone + Ethyl cyanoacetate + Ammonia

Guareschi-Thorpe condensation yields the spiro-glutarimide.

- Reduction: LiAlH_4 reduction of the glutarimide yields the racemic 7-azaspiro[3.5]nonane diamine.
- Resolution:
 - Dissolve racemic amine in hot Ethanol.
 - Add (L)-Tartaric acid (0.5 equiv).
 - Slowly cool to induce crystallization. The diastereomeric salt of the (S)-enantiomer typically crystallizes first.
 - Recrystallize 2x to achieve >99% ee.

Analytical Quality Control (Chiral SFC)

Validating the stereochemistry is non-negotiable. Use Supercritical Fluid Chromatography (SFC) for speed and resolution.

Method Parameters:

Parameter	Condition
Column	Chiralpak AD-H or IG (4.6 x 250 mm, 5 μm)
Mobile Phase	CO_2 / Methanol (80:20) with 0.1% Diethylamine
Flow Rate	3.0 mL/min
Back Pressure	120 bar
Temperature	40°C

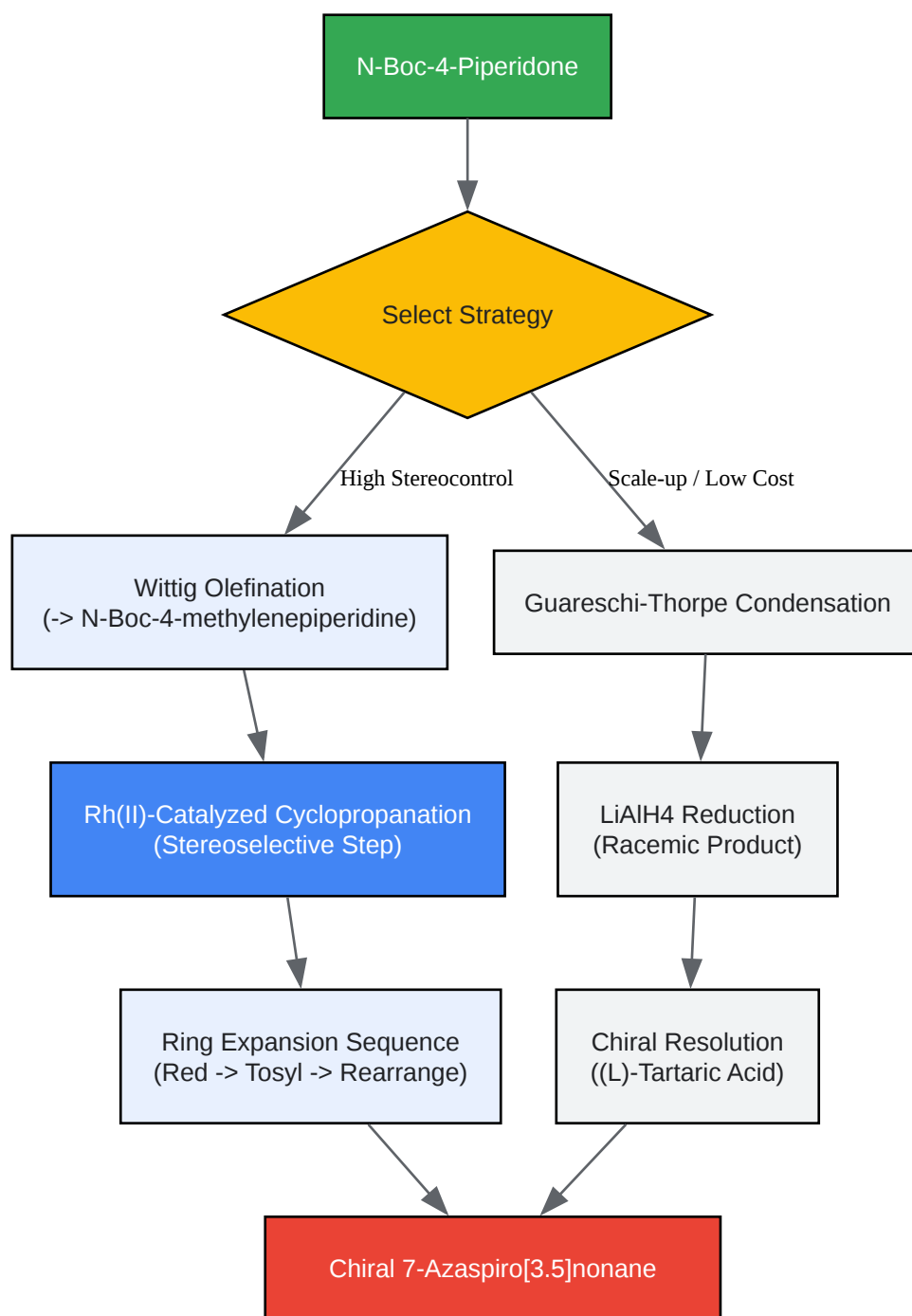
| Detection | UV @ 210 nm |

Data Interpretation:

- Racemate: Two peaks approx. 1:1 ratio (e.g., $t_{R1} = 4.2$ min, $t_{R2} = 5.8$ min).
- Enantioenriched Product: Major peak area > 95% of total.

Workflow Diagram

The following diagram illustrates the critical decision points and chemical transformations.



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Figure 2: Decision tree comparing the Catalytic Asymmetric route (Left) vs. Classical Resolution (Right).

Troubleshooting & Optimization

- Problem: Low yield in Ring Expansion.
 - Cause: Competitive elimination to the exocyclic alkene.
 - Solution: Switch solvent to TFE (2,2,2-Trifluoroethanol) to stabilize the carbocation intermediate and favor rearrangement over elimination.
- Problem: Poor Enantioselectivity in Cyclopropanation.
 - Cause: Catalyst degradation or wet solvent.
 - Solution: Rh(II) carboxylates are sensitive. Ensure DCM is distilled over CaH₂. Use a fresh batch of Rh₂(S-PTAD)₄.

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